molecular formula C30H19Br B3027511 9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene CAS No. 1304129-94-9

9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene

Cat. No.: B3027511
CAS No.: 1304129-94-9
M. Wt: 459.4 g/mol
InChI Key: FOLGTSAVGDEXJK-UHFFFAOYSA-N
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Description

9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene is an organic compound with a complex structure that includes a bromine atom, an anthracene core, and a naphthalene-phenyl substituent. This compound is notable for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other photophysical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene typically involves a Suzuki coupling reaction. The starting materials include 9,10-dibromoanthracene and naphthalen-1-ylboronic acid. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as toluene under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment to handle larger quantities of reactants and solvents.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as organometallic reagents (e.g., Grignard reagents) or other boronic acids in the presence of a palladium catalyst.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, a substitution reaction with a phenylboronic acid would yield a phenyl-substituted anthracene derivative .

Scientific Research Applications

9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene in its applications is primarily based on its ability to participate in electronic transitions. The anthracene core allows for efficient π-π* transitions, while the naphthalene-phenyl substituent can influence the electronic properties by extending the conjugation and altering the energy levels. This makes the compound highly effective in light-emitting applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene is unique due to the presence of both a bromine atom and a naphthalene-phenyl substituent. This combination provides distinct electronic properties that are advantageous for specific applications in organic electronics and photophysics .

Properties

IUPAC Name

9-bromo-10-(3-naphthalen-1-ylphenyl)anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H19Br/c31-30-27-16-5-3-14-25(27)29(26-15-4-6-17-28(26)30)22-12-7-11-21(19-22)24-18-8-10-20-9-1-2-13-23(20)24/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLGTSAVGDEXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H19Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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